Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
Description
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride (CAS No. 273398-39-3) is a metabolite of tramadol hydrochloride, a synthetic opioid analgesic. Tramadol itself is a racemic mixture of (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, with two chiral centers enabling four stereoisomers . This compound is formed via cyclohexyl oxidation during tramadol metabolism, introducing a hydroxyl group at the 4-position of the cyclohexane ring . This modification alters its physicochemical properties and pharmacological profile compared to the parent compound. The metabolite is classified as a Phase I product and is part of tramadol’s complex metabolic network, which includes over 24 metabolites in rats and dogs .
Properties
Molecular Formula |
C16H26ClNO3 |
|---|---|
Molecular Weight |
315.83 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
InChI Key |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl |
Canonical SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Mannich Base Formation
The starting point is the synthesis of the Mannich hydrochloride intermediate:
- Cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride to form dimethylaminomethylcyclohexanone hydrochloride (Mannich hydrochloride).
- This reaction is typically conducted in acetone or similar solvents.
Liberation of Mannich Base
- The Mannich hydrochloride is treated with a base such as sodium hydroxide in a solvent mixture (e.g., toluene, methyl tert-butyl ether, and water) to liberate the free Mannich base.
- This step is crucial for subsequent Grignard reaction.
Grignard Reaction
- The Mannich base is reacted with a Grignard reagent, typically 3-bromoanisole, in dry tetrahydrofuran (THF) in the presence of magnesium.
- This reaction yields a mixture of tramadol base isomers (cis and trans) along with impurities.
- The reaction is carefully controlled to maximize the formation of the desired trans isomer.
Isolation and Purification of Trans Isomer
- The crude base mixture is subjected to recrystallization from ethyl acetate to enrich the trans isomer.
- Alternatively, the mixture can be converted to the tramadol base monohydrate under mildly basic conditions (pH 7.5–8.5), which favors the trans isomer crystallization.
Conversion to Hydrochloride Salt
- The purified trans tramadol base or its monohydrate is reacted with hydrochloric acid to form tramadol hydrochloride.
- A novel one-pot process involves reacting a mixture of cis and trans bases with aqueous hydrochloric acid containing a catalytic amount of water.
- The moisture content (3–5%) is critical for selective precipitation of the trans tramadol hydrochloride, leaving the cis isomer in solution.
- This process avoids carcinogenic solvents like 1,4-dioxane, improving safety and environmental profile.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Mannich Base Formation | Cyclohexanone, paraformaldehyde, dimethylamine HCl, acetone | Forms Mannich hydrochloride |
| Mannich Base Liberation | NaOH, toluene/methyl tert-butyl ether/water mixture | Liberates free Mannich base |
| Grignard Reaction | 3-bromoanisole, Mg, dry THF | Produces cis/trans tramadol base mixture |
| Recrystallization | Ethyl acetate | Enriches trans isomer |
| Base Monohydrate Formation | pH 7.5–8.5, mild base | Improves purity and yield of trans isomer |
| Hydrochloride Formation | HCl (aqueous or gas), water content 3–5% | Selective precipitation of trans hydrochloride |
Research Findings and Improvements
- The one-pot process using aqueous HCl with controlled water content significantly improves yield and purity of the trans isomer hydrochloride, avoiding multiple crystallizations and hazardous solvents.
- Adjusting the pH in the base monohydrate formation step is critical; pH below 7.5 or above 8.5 reduces yield and purity.
- The use of aromatic acids (e.g., benzoic acid) in pH adjustment yields similar quality and yield as mineral acids.
- Avoidance of 1,4-dioxane, a category 1 carcinogen, enhances process safety and regulatory compliance.
- The process can start from a mixture of cis and trans bases, simplifying raw material requirements and reducing purification steps.
Summary Table of Key Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Multi-step | Separate isolation of cis/trans isomers, use of 1,4-dioxane | Well-established, high purity possible | Multiple steps, hazardous solvents |
| One-pot HCl with water catalyst | Reaction of cis/trans base mixture with aqueous HCl (3-5% water) | High purity, good yield, safer solvents | Requires precise moisture control |
| Base Monohydrate route | pH adjustment to 7.5–8.5 to crystallize trans isomer | Improved purity, intermediate isolation | Sensitive to pH deviations |
Chemical Reactions Analysis
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Pharmacological Properties
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exhibits analgesic effects primarily through its action on the central nervous system. It functions as a serotonin-norepinephrine reuptake inhibitor and has an affinity for mu-opioid receptors , contributing to its pain-relieving properties. This compound may also modulate pain pathways differently than Tramadol itself, potentially offering alternative therapeutic benefits or side effect profiles.
Pain Management
The primary application of this compound is in pain management therapies . Given its status as a metabolite of Tramadol, it is investigated for enhancing analgesic efficacy while possibly reducing side effects associated with traditional opioid treatments. Studies indicate that this compound may provide effective relief for moderate to severe pain, similar to its parent compound but with potentially fewer adverse effects .
Potential in Treating Other Conditions
In addition to pain management, this compound is being explored for its potential role in treating conditions such as urinary incontinence . Its interaction with various neurotransmitter systems may offer therapeutic benefits beyond pain relief.
Pharmacokinetic and Pharmacodynamic Interactions
Research indicates that this compound interacts with multiple neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction necessitates careful monitoring when used concurrently with other central nervous system depressants or serotonergic agents, highlighting the importance of understanding its pharmacokinetic and pharmacodynamic profiles .
Mechanism of Action
The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:
Binding to μ-opioid receptors: This interaction helps in reducing the perception of pain.
Inhibition of norepinephrine and serotonin reuptake: This enhances the levels of these neurotransmitters in the synaptic cleft, contributing to pain relief
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Chemical Comparisons
The table below summarizes key structural and molecular differences between Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride and related compounds:
*Inferred molecular weight based on tramadol’s structure with an added hydroxyl group.
Pharmacological Activity
Tramadol’s dual mechanism—μ-opioid receptor agonism and monoamine reuptake inhibition—differs from its metabolites and isomers:
- This compound is hypothesized to exhibit reduced μ-opioid binding due to the hydroxyl group disrupting receptor interactions. Its role in analgesia remains unclear, though it may contribute to tramadol’s overall metabolic clearance .
- O-Desmethyl Tramadol is critical for tramadol’s efficacy, contributing 90% of μ-opioid activity in humans .
Metabolic Pathways and Stability
- Tramadol Hydrochloride : Metabolized via O-demethylation (CYP2D6/3A4), N-demethylation , and cyclohexyl oxidation (CYP450) . Stable in solid form but degrades under extreme pH or UV exposure .
- Rac-4-Hydroxycyclohexyl Tramadol: Formed via cyclohexyl oxidation (Pathway 3) and conjugated as glucuronides. Limited shelf life due to polar hydroxy group; requires controlled storage .
- O-Desmethyl Tramadol : Generated via O-demethylation and accounts for ~30% of urinary metabolites. Higher stability than Rac-4 derivatives .
Research Findings and Clinical Implications
Analgesic Efficacy : Tramadol’s dual mechanism provides broad-spectrum pain relief with fewer typical opioid side effects (e.g., respiratory depression), but Rac-4-Hydroxycyclohexyl Tramadol likely contributes minimally to analgesia .
Metabolic Interactions : Polymorphic CYP2D6 activity affects O-desmethyl tramadol levels, influencing analgesia. Rac-4-Hydroxycyclohexyl formation is less enzyme-dependent, reducing interpatient variability .
Analytical Challenges : Rac-4-Hydroxycyclohexyl Tramadol can be distinguished from tramadol via UPLC retention time shifts and altered UV spectra, though standardized assays are lacking .
Biological Activity
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is an important metabolite of Tramadol, a widely used opioid analgesic. This compound exhibits distinct biological activities that contribute to its analgesic properties and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological mechanisms, comparative efficacy, and safety profile.
This compound has a molecular formula of C16H23ClN2O2 and a molar mass of approximately 315.84 g/mol. The compound features a hydroxyl group on the cyclohexyl ring, which differentiates it from its parent compound, Tramadol. This structural modification influences its pharmacological effects.
The primary mechanism of action involves:
- Serotonin-Norepinephrine Reuptake Inhibition (SNRI) : Like Tramadol, this compound inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft, which contributes to its analgesic effects.
- Mu-Opioid Receptor Agonism : The compound exhibits affinity for mu-opioid receptors, which are critical in mediating pain relief.
Pharmacokinetics
This compound is rapidly absorbed following administration, with peak plasma concentrations typically occurring within 2 to 3 hours. The pharmacokinetic profile shows variability among individuals due to genetic polymorphisms affecting CYP2D6 enzyme activity, which is responsible for metabolizing Tramadol into its active forms .
Analgesic Efficacy
Research indicates that this compound may offer enhanced analgesic efficacy compared to Tramadol itself. A study involving patients with chronic low back pain showed a significant reduction in pain scores after treatment with tramadol formulations, suggesting that metabolites like Rac-4-Hydroxycyclohexyl may play a role in improving outcomes .
Side Effects
The side effect profile for this compound mirrors that of Tramadol, with common adverse effects including:
- Constipation
- Nausea
- Drowsiness
- Dizziness
In a multicenter observational study, the incidence of side effects was reported at 37.7%, with a treatment discontinuation rate of 15.1% due to adverse reactions .
Case Studies and Research Findings
Several studies have explored the biological activity and clinical implications of this compound:
- Pain Management : A case study highlighted its potential in managing moderate to severe pain while possibly reducing side effects associated with traditional opioids.
- Urinary Incontinence : Investigations into its application for treating urinary incontinence suggest additional therapeutic benefits beyond pain management.
- Pharmacokinetic Variability : A study examining genetic factors influencing drug metabolism found that polymorphisms in CYP2D6 significantly affect the efficacy of tramadol and its metabolites, including Rac-4-Hydroxycyclohexyl .
Data Table: Comparative Analysis of Opioid Analgesics
| Compound | Mechanism of Action | Key Features |
|---|---|---|
| Rac-4-Hydroxycyclohexyl Tramadol | SNRI & Mu-opioid receptor agonist | Unique hydroxyl group; potential for reduced side effects |
| Tramadol | SNRI & Mu-opioid receptor agonist | Dual-action; common side effects |
| O-desmethyltramadol | Mu-opioid receptor agonist | Higher potency than tramadol |
| Tapentadol | Norepinephrine reuptake inhibitor | Lower abuse potential |
Q & A
Q. How should conflicting results in stability studies be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
